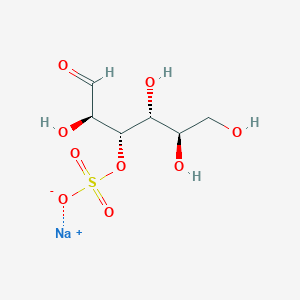

D-Glucose 3-sulfate sodium salt

Description

Significance as a Sulfated Carbohydrate Derivative in Biochemical Systems

Sulfated carbohydrates are a diverse class of molecules crucial for a wide range of biological processes. The addition of a sulfate (B86663) group can transform a common carbohydrate into a unique structure capable of specific recognition by receptors and enzymes. nih.gov This modification is critical in mediating cell-cell communication, cellular adhesion, and maintaining the extracellular matrix. wikipedia.org

The strategic placement of sulfate esters on carbohydrates creates unique patterns that allow for specific interactions with proteins, influencing biological pathways. wikipedia.orgpatsnap.com For instance, the sulfation of heparan sulfate is essential for its interaction with growth factors and its role in blood coagulation. wikipedia.org Sulfated carbohydrates are also involved in the inflammatory response and have demonstrated antiviral and anticancer properties. patsnap.commdpi.com

Role in Contemporary Carbohydrate Research

In modern carbohydrate research, D-Glucose 3-sulfate sodium salt serves multiple purposes. It is utilized as a building block for the synthesis of more complex oligosaccharides. smolecule.com These synthetic oligosaccharides, with their unique structures, have potential applications in the fields of drug discovery and material science. smolecule.com

Furthermore, the compound's chemical properties lend themselves to "click chemistry," a set of efficient reactions for linking molecules. This allows researchers to attach D-Glucose 3-sulfate sodium salt to other molecules of interest, such as proteins or antibodies, for biomolecule labeling. smolecule.com This labeling is instrumental in studying the interactions between these biomolecules and other cellular components. smolecule.com

Positioning as a Model Compound for Sulfated Carbohydrate Studies

D-Glucose 3-sulfate sodium salt is frequently employed as a model compound to investigate the broader roles of sulfated carbohydrates in biological systems. smolecule.com Its well-defined structure, with a single sulfate group at a specific position, allows for controlled studies of sulfation-dependent interactions. The uniqueness of this specific sulfation position influences its biological activity and solubility when compared to other sulfated sugars. smolecule.com By studying the interactions and effects of this relatively simple sulfated monosaccharide, researchers can gain fundamental insights into the mechanisms governing the function of more complex sulfated polysaccharides in health and disease.

Interactive Data Table: Properties of D-Glucose 3-Sulfate Sodium Salt

| Property | Value |

| Chemical Formula | C₆H₁₁NaO₉S |

| Molecular Weight | 282.2 g/mol |

| CAS Number | 89830-83-1 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O9S.Na/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14;/h2-7,9-11H,1H2,(H,12,13,14);/q;+1/p-1/t3-,4+,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLFANSAMOPOBM-VFQQELCFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)OS(=O)(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)OS(=O)(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745482 | |

| Record name | Sodium 3-O-sulfonato-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89830-83-1 | |

| Record name | Sodium 3-O-sulfonato-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Analysis

Chromatography stands as a fundamental tool for the separation and analysis of D-Glucose 3-sulfate sodium salt from complex mixtures and for quality control of the purified compound.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) Considerations

Challenges with Compound Decomposition during Chromatography

A significant challenge in the chromatographic analysis of certain sulfated carbohydrates is their potential for decomposition during the analytical process. D-Glucose 3-sulfate, for instance, is known to be susceptible to decomposition during HPAE-PAD analysis. thermofisher.com The highly basic conditions (high pH) required for the ionization and separation of carbohydrates on the anion-exchange column can lead to the cleavage of the sulfate (B86663) group, particularly when it is located at a position that facilitates its departure as a good leaving group. thermofisher.com This decomposition can result in inaccurate quantification and the appearance of artifact peaks in the chromatogram.

Researchers have noted that while some sulfated sugars are stable under these conditions, D-glucose-3-sulfate decomposes rapidly. thermofisher.com This instability necessitates careful method development and consideration of alternative analytical techniques or derivatization strategies to mitigate decomposition and ensure accurate analysis.

Mass Spectrometry for Structural Elucidation and Site-Specific Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of D-Glucose 3-sulfate sodium salt, providing precise information on its molecular weight, the location of the sulfate group, and fragmentation patterns that confirm its structure.

Identification of Sulfation Sites in Related Metabolites

Determining the specific site of sulfation is crucial for understanding the biological activity of sulfated metabolites. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a key technique for this purpose. nih.gov While the addition of a sulfate group results in a characteristic mass increase of 80 Da, identifying its exact location on the molecule requires careful analysis of fragmentation patterns. nih.gov

In negative ion mode, which is typically used for analyzing sulfated compounds due to their anionic nature, specific product ions can be indicative of the sulfation site. nih.govscienceopen.com For instance, the presence of ions at m/z 96 or m/z 97 can help differentiate between various types of sulfates. nih.gov While the ion at m/z 80 (SO3•-) is a common fragment, its utility in pinpointing the sulfation site is limited unless other characteristic ions are absent. nih.gov Researchers have developed MS-based protocols to differentiate between biologically relevant sulfation sites by observing characteristic fragmentation pathways. nih.gov These methods are critical for distinguishing between isomers, such as 3-O-sulfated and 6-O-sulfated glucosamine (B1671600) derivatives, which can exhibit unique fragmentation spectra. acs.org

Analysis of Fragmentation Patterns for Structural Confirmation

The fragmentation patterns generated in tandem mass spectrometry (MS/MS) experiments provide a detailed fingerprint of a molecule's structure. For D-Glucose 3-sulfate, collision-induced dissociation (CID) or other fragmentation techniques are used to break the molecule apart in a controlled manner. nih.govresearchgate.net The resulting fragment ions are then analyzed to piece together the original structure.

The fragmentation of glucose and its derivatives can be complex, involving multiple parallel pathways. nih.gov The Domon-Costello nomenclature is often used to describe the fragments, with A-, B-, and C-ions representing fragments containing the non-reducing end, and X-, Y-, and Z-ions containing the reducing end. nih.gov The presence and relative abundance of specific fragment ions, such as those resulting from glycosidic bond cleavages (B, C, Y, Z ions) and cross-ring cleavages (A, X ions), are highly dependent on the structure of the parent ion, including the position of the sulfate group. nih.govacs.org For example, studies on glucosamine sulfoforms have shown that the position of the sulfate ester significantly influences the fragmentation pathways, allowing for the differentiation of isomers based on their unique MS/MS spectra. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and conformational analysis of carbohydrates in solution. nih.govwikipedia.org It provides invaluable information about the primary structure, including the stereochemistry and the precise location of substituents like the sulfate group on the glucose ring. wikipedia.org

For sulfated glycans, NMR is the most frequently employed analytical method for structural characterization. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the signals of all protons (¹H NMR) and carbons (¹³C NMR) in the molecule. iosrjournals.org Typical ¹H NMR chemical shifts for carbohydrate ring protons appear between 3 and 6 ppm, while anomeric protons are found between 4.5 and 5.5 ppm. wikipedia.org In ¹³C NMR, ring carbons generally resonate between 60 and 110 ppm. wikipedia.org

The attachment of a sulfate group induces significant changes in the chemical shifts of the neighboring nuclei. For instance, the carbon atom bearing the sulfate group (C-3 in this case) and the adjacent protons will experience downfield shifts in their NMR signals. By analyzing these chemical shift perturbations and through-bond correlations observed in 2D NMR spectra (such as COSY, HSQC, and HMBC), the exact position of the sulfate group can be unequivocally confirmed. iosrjournals.org Furthermore, NMR can provide insights into the conformational preferences of the glucose ring in solution. nih.gov

Application of ¹³C NMR for Identity Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including carbohydrate derivatives. While the pyranose forms of D-glucose have been studied extensively by NMR, the minor forms are less characterized. slu.se For D-glucose, the α- and β-pyranose forms together account for over 99% of all glucose molecules in an aqueous solution at room temperature. slu.se

In the ¹³C NMR spectrum of D-glucose, distinct signals correspond to each of the six carbon atoms. The chemical shifts of these carbons are highly sensitive to their local electronic environment. The introduction of a sulfate group at the C3 position of the glucose ring, as in D-Glucose 3-sulfate, induces significant changes in the NMR spectrum, which serves as a basis for identity confirmation.

The key diagnostic indicator in the ¹³C NMR spectrum for confirming the identity of D-Glucose 3-sulfate is the chemical shift of the carbon atom bearing the sulfate ester. The electronegative sulfate group causes a deshielding effect on the C3 carbon, resulting in a downfield shift of its resonance compared to the corresponding signal in unmodified D-glucose. Concurrently, the carbons adjacent to the site of sulfation (C2 and C4) also experience smaller, but measurable, shifts in their resonance frequencies. By comparing the observed chemical shifts with those of the parent glucose molecule and with established data for sulfated carbohydrates, researchers can confirm the position of the sulfate group and thus the identity of the compound. Although detailed spectra for the furanose forms are less common, they have been identified using ¹³C-labeled glucose. slu.se Advanced solid-state NMR techniques, sometimes in combination with DFT calculations, have also been used to assign ¹³C signals in complex glucose crystal structures. nih.gov

Quantitative 2D NMR Analysis of D-Glucose Oxidation Products and Derivatives

Two-dimensional (2D) NMR techniques, particularly quantitative Heteronuclear Multiple Bond Correlation (qHMBC), provide a powerful method for analyzing complex mixtures of carbohydrate derivatives without the need for chromatographic separation. cardiff.ac.ukresearchgate.net This is highly relevant for studying the reaction products of D-glucose, which can include its sulfated derivatives and various oxidation products. cardiff.ac.uk

Research has demonstrated that quantitative 2D NMR can be applied to understand the complex product streams from the catalytic oxidation of D-glucose. cardiff.ac.ukcore.ac.uk These reactions can yield a variety of products, including lactone and dilactone derivatives of acids like glucaric acid, which are often not observable or quantifiable using standard chromatographic methods such as HPLC. cardiff.ac.ukacs.org For instance, in the platinum-catalyzed oxidation of D-glucose, total C6 lactone yield can reach 44% at 98% glucose conversion, a detail revealed by 2D NMR analysis. cardiff.ac.ukresearchgate.net

The qHMBC technique allows for the quantification of individual components within a complex mixture based on the correlation between proton (¹H) and carbon (¹³C) nuclei. researchgate.net This method is crucial for identifying and measuring the concentration of various derivatives, providing a more complete picture of reaction pathways and product distribution. acs.org The ability to quantify products that are otherwise difficult to detect makes 2D NMR an indispensable tool in the study of glucose chemistry and the characterization of its derivatives. acs.org

Other Analytical Methodologies in Related Studies

Capillary Electrophoresis (CE) for Carbohydrate Sulfate Content Determination

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like sulfated carbohydrates. It has been successfully adapted to determine the sulfate ester content in various sulfated oligo- and polysaccharides. nih.gov The method's high resolving power and sensitivity make it valuable for affording concentration and structural characterization data. nih.gov

A common CE-based approach for sulfate quantification involves the acid hydrolysis of the sulfated carbohydrate to liberate the sulfate ions. nih.gov These free sulfate ions are then analyzed by CE with indirect UV detection. nih.gov In this method, the analyte displaces a chromophoric ion in the background electrolyte, causing a detectable decrease in absorbance. nih.gov For the analysis of glucose 3-sulfate, this method has shown excellent agreement with theoretical values, with an accuracy reported between 95.9% and 96.7%. nih.gov CE can also be used to separate and analyze complex mixtures of sulfated disaccharides and oligosaccharides, often employing reverse polarity conditions. nih.gov

Enzyme-Based Assays: Considerations for Sulfated Carbohydrate Matrices and Interference

Enzyme-based assays are widely used for the quantification and characterization of carbohydrates. sigmaaldrich.com However, the presence of sulfate groups on the carbohydrate backbone can introduce significant challenges and potential interference. The size, charge, and position of the sulfate ester can affect enzyme-substrate recognition and catalytic activity.

For example, enzymes like chondroitinase ABC cleave specific linkages in chondroitin (B13769445) sulfate, yielding unsaturated disaccharides that can be detected by UV spectroscopy. sigmaaldrich.com The efficiency of such enzymes can vary depending on the specific sulfation pattern of the substrate. sigmaaldrich.com Therefore, when developing or applying an enzyme-based assay for a sulfated carbohydrate like D-Glucose 3-sulfate, several considerations are critical:

Enzyme Specificity: The chosen enzyme must be able to act on the sulfated substrate. The sulfate group may sterically hinder the enzyme's access to the target glycosidic bond or alter the conformation of the sugar ring, preventing proper binding.

Pre-treatment Steps: In some analytical workflows, enzymatic or chemical desulfation is performed prior to analysis to overcome interference. For instance, an in-capillary enzyme reaction has been used to convert sulfated chondroitin sulfate-disaccharides into their desulfated forms for subsequent analysis. nih.gov

These considerations are essential for ensuring the accuracy and reliability of enzyme-based assays when applied to the complex matrix of sulfated carbohydrates.

Investigations into the Biological and Biochemical Functions of D Glucose 3 Sulfate Sodium Salt

Building Block in Complex Carbohydrate Synthesis

D-Glucose 3-sulfate sodium salt serves as a fundamental building block in the chemical and enzymatic synthesis of more complex carbohydrate structures, known as oligosaccharides. smolecule.com These intricate molecules are vital for numerous biological processes, and the ability to synthesize them with defined structures is crucial for their study.

The synthesis of sulfated oligosaccharides is a recognized challenge in carbohydrate chemistry. biosynth.com However, the availability of specific building blocks like D-Glucose 3-sulfate sodium salt facilitates their construction. Researchers can employ this sulfated monosaccharide in chemoenzymatic strategies to create larger, more complex glycans. For instance, in the synthesis of heparan sulfate (B86663) oligosaccharides, which are known to have diverse biological activities, specific sulfation patterns are critical for their function. The enzymatic transfer of sulfate groups to precise positions on a growing oligosaccharide chain is a key step. While direct incorporation of D-Glucose 3-sulfate is one approach, another involves the use of sulfotransferases, such as 3-O-sulfotransferase isoform 4 (3-OST-4), to introduce sulfate at the 3-position of a glucose residue within an existing oligosaccharide. This enzymatic modification can lead to the creation of novel 3-O-sulfated oligosaccharides with unique biological properties.

Furthermore, the chemical properties of D-Glucose 3-sulfate sodium salt make it amenable to derivatization. Its hydroxyl groups can be selectively protected and activated to allow for glycosylation reactions, enabling the formation of specific linkages with other monosaccharides. This controlled, stepwise assembly is fundamental to building well-defined oligosaccharide chains. The presence of the sulfate group can also influence the stereochemical outcome of glycosylation reactions, a factor that chemists can leverage to achieve desired anomeric configurations.

The ability to construct novel oligosaccharides using D-Glucose 3-sulfate sodium salt opens up avenues for research in both drug discovery and material science. smolecule.com

In drug discovery , sulfated oligosaccharides are of significant interest due to their involvement in a wide array of physiological and pathological processes. They can modulate the activity of enzymes, interact with growth factors, and play roles in cell adhesion and signaling. By using D-Glucose 3-sulfate sodium salt as a starting material, researchers can synthesize libraries of sulfated oligosaccharides to screen for potential therapeutic activities. For example, exploring the ability of these synthetic molecules to inhibit viral entry into host cells by binding to viral proteins or cellular receptors could lead to the development of new antiviral agents. smolecule.com Similarly, understanding how they interact with coagulation factors may provide insights for creating new anticoagulants. smolecule.com

In the realm of material science , the unique properties of sulfated polysaccharides are being explored for the development of novel biomaterials. The negative charge and specific binding capabilities imparted by the sulfate groups can be harnessed to create materials with specific functionalities. For instance, materials incorporating D-Glucose 3-sulfate could be designed for applications in tissue engineering, where they might mimic the natural extracellular matrix and promote cell growth and differentiation. The ability to control the degree and pattern of sulfation is key to tailoring the properties of these materials for specific applications.

Biomolecule Labeling and Interaction Studies

Understanding how carbohydrates interact with other biomolecules, particularly proteins, is fundamental to deciphering their biological roles. D-Glucose 3-sulfate sodium salt can be utilized as a tool for labeling and probing these interactions. smolecule.com

The specific sulfation pattern of a carbohydrate is often a critical determinant for its recognition by a protein partner. D-Glucose 3-sulfate sodium salt can be used to investigate the importance of the 3-O-sulfate group in these recognition events. By comparing the binding of a protein to an oligosaccharide containing a 3-O-sulfated glucose residue versus one that lacks this modification, researchers can quantify the contribution of this specific sulfate group to the binding affinity and specificity.

This approach is crucial for understanding the function of carbohydrate-binding proteins (lectins) and enzymes that act on sulfated glycans (sulfatases). nih.gov For example, studies on carbohydrate sulfatases from the human gut microbiota have revealed that these enzymes are highly selective for the glycan component of their substrates, with wide variability in their carbohydrate-binding regions. nih.gov Using specifically sulfated monosaccharides like D-Glucose 3-sulfate in binding assays can help to map the substrate specificity of these enzymes and understand how they contribute to the metabolism of sulfated glycans.

D-Glucose 3-sulfate sodium salt can be employed to label biomolecules such as proteins or antibodies with a sulfate group. smolecule.com This labeling can be instrumental in studying the interactions between these biomolecules and other cellular components, including glycoproteins and cell surface receptors. smolecule.com For instance, a protein labeled with D-Glucose 3-sulfate could be used as a probe to identify its binding partners on the surface of a cell.

The interactions between sulfated glycosaminoglycans (GAGs) and proteins are known to be crucial in many biological processes. For example, human galectin-3, a β-galactoside-binding lectin, has been identified as a GAG-binding protein, with specific hydroxyl groups on the sugar ring being essential for binding. springernature.com Studies using specifically sulfated sugars can help to elucidate the precise nature of these interactions. By investigating how D-Glucose 3-sulfate or oligosaccharides containing this motif interact with glycoproteins and cellular receptors, researchers can gain insights into their roles in cell signaling and adhesion. smolecule.comspringernature.com

Roles in Cellular Signaling and Communication Pathways

Complex carbohydrates, including those containing sulfated sugars, play pivotal roles in intercellular communication and the modulation of cellular signaling pathways. smolecule.com The specific structure of these carbohydrates can encode biological information that is "read" by other cells or by proteins within the extracellular matrix.

The presence of a sulfate group at the 3-position of glucose within a larger glycan structure can create a specific recognition site for a protein, thereby initiating or modulating a signaling cascade. For example, the binding of a growth factor to its receptor can be enhanced or inhibited by the presence of a co-receptor, often a heparan sulfate proteoglycan. The specific sulfation pattern of the heparan sulfate chain, which can include 3-O-sulfated glucose residues, is critical for this regulation.

In the yeast Saccharomyces cerevisiae, glucose itself is a key signaling molecule that triggers multiple signal transduction pathways to regulate gene expression and metabolism. asm.orgcore.ac.uk These pathways involve glucose sensors on the cell surface that detect the presence of extracellular glucose and initiate an intracellular signaling cascade. asm.orgcore.ac.uk While D-Glucose 3-sulfate is a modified form of glucose, its structural similarity allows it to be used as a molecular probe to investigate the specificity of these glucose-sensing and transport mechanisms. By studying how this sulfated analogue interacts with glucose sensors and transporters, researchers can gain a more detailed understanding of the molecular requirements for triggering these critical cellular pathways.

The table below summarizes the research applications of D-Glucose 3-sulfate sodium salt discussed in this article.

| Area of Investigation | Specific Application | Research Goal |

| Complex Carbohydrate Synthesis | Building block for oligosaccharides | To construct novel, well-defined sulfated glycans. |

| Derivatization and glycosylation reactions | To control the structure and linkage of synthetic oligosaccharides. | |

| Drug Discovery | Synthesis of oligosaccharide libraries | To screen for new therapeutic agents (e.g., antiviral, anticoagulant). |

| Material Science | Incorporation into biomaterials | To create materials with specific biological functionalities. |

| Biomolecule Interaction Studies | Probing protein-carbohydrate recognition | To understand the role of 3-O-sulfation in binding specificity. |

| Labeling of proteins and antibodies | To identify binding partners and study interactions with cellular components. | |

| Cellular Signaling | Investigation of glucose signaling pathways | To probe the specificity of glucose sensors and transporters. |

| Modulation of receptor-ligand interactions | To understand how sulfation patterns regulate cellular communication. |

Enzymatic Studies and Carbohydrate Metabolism Insights

The sulfation of glucose can significantly influence its interaction with enzymes involved in carbohydrate metabolism. While direct studies on D-glucose 3-sulfate sodium salt are limited, research on related sulfated compounds and the enzymes themselves provides a basis for understanding its potential effects.

Influence on Enzyme Activity and Stability (e.g., Glucose Oxidase, Hexokinase)

The impact of sulfated compounds on key enzymes in glucose metabolism, such as glucose oxidase and hexokinase, is an area of active investigation.

Hexokinase: Hexokinase is the first enzyme in the glycolytic pathway, catalyzing the phosphorylation of glucose to glucose-6-phosphate. The activity of hexokinase is crucial for glucose metabolism and is subject to regulation by various factors. Research on the interaction of phosphorylated sugars with hexokinase has shown that glucose-6-phosphate and other hexose (B10828440) monophosphates act as competitive inhibitors with respect to MgATP. nih.gov Studies on the effects of 3-O-methyl-D-glucose, an analog of D-glucose, have indicated that it can inhibit the phosphorylation of glucose by hexokinase. nih.gov Given that D-glucose 3-sulfate carries a negatively charged sulfate group, it is plausible that it could interact with the active or allosteric sites of hexokinase, potentially influencing its catalytic activity or stability. However, direct experimental data on the interaction between D-glucose 3-sulfate sodium salt and hexokinase is needed to confirm this hypothesis. The stability of hexokinase itself is known to be pH-dependent. nih.gov

Mechanistic Studies of Glucose Homeostasis in Biological Systems

Glucose homeostasis is a tightly regulated process involving multiple organs and hormones to maintain stable blood glucose levels. researchgate.netresearchgate.net The introduction of sulfated glucose molecules into a biological system could potentially influence this balance.

The liver, pancreas, and peripheral tissues are key players in glucose homeostasis. researchgate.net Hormones like insulin (B600854) and glucagon (B607659) regulate glucose uptake, production, and storage. researchgate.net While there is no direct evidence detailing the role of D-glucose 3-sulfate sodium salt in glucose homeostasis, studies on related molecules offer some clues. For instance, the gasotransmitter hydrogen sulfide (B99878) (H2S) has been shown to play a complex role in glucose regulation, affecting insulin secretion, hepatic glucose production, and glucose uptake in adipose tissue and skeletal muscle. nih.govnih.gov This highlights that sulfur-containing molecules can have significant metabolic effects.

The enzymatic synthesis of D-glucose 3-sulfate is catalyzed by 3-O-sulfotransferase isoforms. smolecule.com The presence of such specific enzymes in mammals suggests that this sulfated form of glucose may have a defined biological role, possibly in signaling pathways or as a metabolic intermediate, thereby influencing glucose homeostasis. However, the precise mechanisms and the physiological relevance of these observations remain to be fully elucidated.

Research in Specialized Biological Systems and Applications

The unique chemical structure of D-glucose 3-sulfate sodium salt makes it a candidate for investigation in various specialized biological applications, most notably in antiviral research.

Antiviral Research Modalities and Mechanisms of Inhibition

A growing body of research has focused on the antiviral properties of sulfated polysaccharides and, to a lesser extent, sulfated monosaccharides. nih.govoup.comoup.comnih.govresearchgate.net These compounds have shown activity against a range of viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV). nih.govresearchgate.net

The primary mechanism by which sulfated polysaccharides are thought to exert their antiviral effect is by inhibiting the attachment of the virus to the host cell surface. oup.comnih.gov The negatively charged sulfate groups can interact with positively charged amino acid residues on the viral envelope glycoproteins, thereby blocking the initial binding event required for viral entry. oup.comresearchgate.net The degree of sulfation is a critical factor, with higher degrees of sulfation often correlating with better antiviral potency. oup.com

While much of the research has been on large polysaccharides, some studies have indicated that sulfated monosaccharides can also possess antiviral activity. For example, glucosamine (B1671600) 6-sulfate has been reported to have significant anti-HIV-1 activity. oup.com This suggests that even a single sulfated sugar unit can interfere with viral processes. D-Glucose 3-sulfate sodium salt, as a sulfated monosaccharide, is therefore a compound of interest in this field. It is hypothesized that it may inhibit viral infections by binding to viral proteins or host cell receptors. smolecule.com

| Sulfated Compound Type | Proposed Antiviral Mechanism | Key Findings | References |

| Sulfated Polysaccharides | Inhibition of virus attachment and penetration. | Activity against a broad spectrum of viruses; potency often correlates with the degree of sulfation. | nih.govoup.comnih.gov |

| Sulfated Monosaccharides | Inhibition of virus attachment and reverse transcriptase. | Glucosamine 6-sulfate shows anti-HIV-1 activity. | oup.com |

| D-Glucose 3-Sulfate | Potential inhibition of viral binding to host cells. | Explored as a model compound for antiviral studies. | smolecule.com |

Table 2: Antiviral Research on Sulfated Carbohydrates. This table summarizes general findings and proposed mechanisms for sulfated carbohydrates, including the hypothesized role of D-Glucose 3-sulfate sodium salt.

Contributions to Cell Culture Media Development

The development of defined, serum-free cell culture media is a critical endeavor in biomedical research and biopharmaceutical production, as it enhances reproducibility and simplifies downstream processing. While standard culture media like RPMI-1640, DMEM, and Ham's F-12 provide essential nutrients such as amino acids, vitamins, and glucose, the supplementation with serum, typically fetal bovine serum (FBS), introduces variability and potential contaminants. frontiersin.orgsigmaaldrich.com The search for defined components that can replace the beneficial effects of serum has led to the investigation of various molecules, including sulfated carbohydrates.

Although direct and extensive research specifically detailing the use of D-Glucose 3-sulfate sodium salt as a standard supplement in commercially available cell culture media is limited, the known biological roles of sulfated glycans suggest its potential value. Sulfated polysaccharides have been shown to influence cell proliferation and differentiation. nih.govnih.gov The specific sulfation pattern of a carbohydrate can be critical for its biological activity. researchgate.net For instance, the presence of sulfate groups can modulate the interaction of the sugar with growth factors and cell surface receptors, which are crucial for cell growth and maintenance in culture.

The development of serum-free media often involves the addition of supplements like insulin, transferrin, and selenium (ITS) to support cell proliferation. hud.ac.uk The potential of D-Glucose 3-sulfate to act as a signaling molecule or to stabilize growth factors could make it a valuable component in such defined media formulations, particularly for the culture of specialized cell types like lymphocytes which have specific metabolic and signaling requirements for activation and survival. hud.ac.ukcarlroth.com However, further empirical studies are required to fully elucidate and optimize its role as a cell culture media supplement.

Modulation of Immune Responses and Cellular Reactivity (e.g., Lymphocyte Activation, Lectin Interactions)

The immune system relies on a complex network of molecular interactions to orchestrate its response to pathogens and abnormal cells. Cell surface carbohydrates and their binding proteins, known as lectins, play a pivotal role in these processes. conicet.gov.ar The sulfation of these carbohydrates can significantly alter their binding affinities and subsequent signaling pathways.

Lymphocyte Activation:

T-lymphocyte activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) and co-stimulatory molecules. frontiersin.org This activation triggers a metabolic switch, with a dramatic increase in glucose uptake and glycolysis to meet the energetic and biosynthetic demands of proliferation and effector function. frontiersin.orgresearchgate.netnih.gov While glucose itself is a primary fuel source, its sulfated derivatives may play a more nuanced, regulatory role.

Research on sulfated polysaccharides has demonstrated their capacity to modulate lymphocyte responses. For example, certain sulfated polysaccharides have been shown to promote lymphocyte proliferation and the production of cytokines such as Interleukin-2 (IL-2), a key growth factor for T-cells. nih.gov The degree and position of sulfation on the polysaccharide chain are critical determinants of this immunomodulatory activity. nih.gov Studies on sulfated polysaccharides from algae have also shown that they can enhance lymphocyte proliferation and macrophage phagocytosis in vitro. nih.govresearchgate.net These findings suggest that simpler sulfated monosaccharides, like D-Glucose 3-sulfate, could exert similar, though likely more specific, effects.

Lectin Interactions:

Lectins are carbohydrate-binding proteins that are crucial for cell-cell recognition, adhesion, and signaling in the immune system. The specificity of lectin-carbohydrate interactions is often exquisitely sensitive to modifications of the sugar molecule, including sulfation.

One important family of lectins in the immune system is the Siglecs (sialic acid-binding immunoglobulin-like lectins), which are known to be involved in modulating immune cell signaling. nih.govnih.gov Studies have shown that the sulfation of glycan ligands can significantly enhance their binding affinity for certain Siglecs. nih.gov For instance, the interaction of some Siglecs with their ligands is strengthened by the presence of a sulfate group on the galactose or N-acetylglucosamine residue within the glycan chain. nih.govresearchgate.net While these studies focus on more complex glycans, they highlight the principle that sulfation at specific positions can act as a recognition determinant for lectins.

Another well-known lectin, Concanavalin A (ConA), which is often used to stimulate T-cell proliferation, binds to mannose and glucose residues. nih.govacs.org The introduction of a sulfate group at the 3-position of glucose could potentially alter its binding to ConA and other glucose-binding lectins, thereby modulating their downstream effects on lymphocyte activation. The table below summarizes the binding specificities of some relevant lectins.

| Lectin | Predominant Binding Motif | Potential Interaction with D-Glucose 3-Sulfate |

| Concanavalin A (ConA) | Terminal α-D-mannosyl and α-D-glucosyl residues. nih.govacs.org | The 3-O-sulfate group may sterically hinder or alter the binding affinity compared to unsubstituted glucose. |

| Siglecs | Sialic acid-containing glycans; some show enhanced binding to sulfated glycans. nih.govnih.gov | While direct binding is not documented, the sulfate group could potentially influence interactions if presented in a suitable context. |

Advanced Structural Analysis and Conformational Studies

Impact of Sulfation Position on Biological Activity and Specificity

The position of sulfate (B86663) group modification on a glycosaminoglycan (GAG) backbone is a critical determinant of its biological function, a concept often referred to as the "sulfation code". nih.gov This principle underscores that specific sulfation patterns modulate extracellular signals, including cell-cell and cell-matrix interactions. nih.gov For D-glucose, the location of the sulfate ester significantly influences its biological activity and specificity when compared to other sulfated sugar isomers. smolecule.com

The functional importance of sulfation patterns is well-documented in complex GAGs like chondroitin (B13769445) sulfate and dermatan sulfate. nih.govresearchgate.net Research has demonstrated that the degree and position of sulfation can directly impact biological activities such as anticoagulation. researchgate.net For instance, different formulations of chondroitin sulfate, which vary in their sulfation patterns, exhibit distinct biological and pharmacological effects. mdpi.com The sulfation of GAGs is a dynamic and complex posttranslational modification process that can occur at various positions within the polysaccharide backbone. nih.gov

Studies on genetic and metabolic disorders have further highlighted the positional importance of sulfation. nih.gov For example, impaired chondroitin-4-sulfation, a specific positional sulfation, is known to result in skeletal abnormalities, demonstrating that the precise location of the sulfate group is not arbitrary but essential for proper physiological function. nih.govresearchgate.net Therefore, D-Glucose 3-sulfate's unique biological profile is intrinsically linked to the placement of the sulfate moiety on the third carbon of the glucose ring. smolecule.com

Table 1: Influence of Sulfation Characteristics on Biological Function

| Feature | Impact on Biological Activity | Example |

|---|---|---|

| Position | Determines binding specificity to proteins and receptors, modulating cellular signaling. nih.govsmolecule.com | Chondroitin-4-sulfate is critical for normal skeletal development. nih.gov |

| Degree | Affects the overall charge density, influencing the strength of interactions. researchgate.net | Increased sulfation of dermatan sulfate enhances its anticoagulant activity. researchgate.net |

| Pattern | Creates a "sulfation code" that dictates specific biological outcomes. nih.gov | Varied patterns in chondroitin sulfate lead to different pharmacological properties. mdpi.com |

Deprotonation Behavior of Sulfated Products at Physiological pH

The sulfate group (–OSO₃H) is strongly acidic. Consequently, at the near-neutral conditions of physiological pH (approximately 7.4), the sulfate moiety of D-Glucose 3-sulfate is fully deprotonated, existing as a negatively charged anion (–OSO₃⁻). This charge is a critical feature that governs the molecule's interactions with its biological targets.

The acid-base behavior of functional groups is crucial for their role in biological systems, affecting substrate binding and molecular structure. nih.gov While the specific pKa of D-Glucose 3-sulfate is not detailed in the provided context, organic sulfates are known to be strong acids, ensuring complete deprotonation at pH 7.4. The resulting negative charge is fundamental to its function, as electrostatic interactions are often key to the binding of sulfated molecules to proteins and receptors.

The functional state of biomolecules is often highly dependent on pH. For example, studies on glucose-binding proteins show that their ability to bind glucose and undergo necessary conformational changes is optimal within a specific pH range, often between pH 4.5 and 9.0. nih.gov Outside of this range, their sensory and binding properties can be significantly diminished. nih.gov This highlights the general principle that the charge state of both a ligand and its receptor, dictated by the surrounding pH, is essential for their interaction. Therefore, the stable negative charge of D-Glucose 3-sulfate at physiological pH is a key prerequisite for its biological activity.

Table 2: Deprotonation State of the Sulfate Group at Varying pH

| pH Condition | pH Value | Predominant Form | Charge |

|---|---|---|---|

| Acidic | < 2 | Protonated (R-OSO₃H) & Deprotonated (R-OSO₃⁻) | Neutral / Negative |

| Physiological | ~7.4 | Deprotonated (R-OSO₃⁻) | Negative |

| Basic | > 9 | Deprotonated (R-OSO₃⁻) | Negative |

Mechanistic Insights from Mass Spectrometric Fragmentation for Sulfation Site Characterization

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful and indispensable tool for the structural characterization of sulfated carbohydrates, including the precise localization of sulfate groups. bohrium.comwvu.edu The general approach involves ionizing the molecule, isolating the parent ion, inducing fragmentation, and then analyzing the resulting fragment ions to piece together the structure. nih.gov For sulfated glycans, analysis is typically performed in negative ion mode due to the inherent negative charge of the sulfate group. nih.gov

The fragmentation of glycan ions can occur in two primary ways, as described by the Domon-Costello nomenclature:

Glycosidic Cleavage: The bond between two monosaccharide units is broken, yielding B- and Y-type ions. This provides sequencing information for oligosaccharides. nih.gov

Cross-Ring Cleavage: The sugar ring itself is fragmented, producing A- and X-type ions. These fragments are particularly diagnostic for determining the position of modifications like sulfation on the sugar ring. nih.govresearchgate.net

Different ion activation methods are used to induce fragmentation, each with advantages and disadvantages for sulfated glycan analysis:

Collision-Induced Dissociation (CID): This is a common method that primarily causes glycosidic bond cleavages. wvu.edu While useful, a major challenge with CID is the facile neutral loss of the sulfate group (SO₃), which can remove the very modification one is trying to locate. nih.gov However, using negative ion mode can increase the abundance of diagnostic cross-ring fragments compared to positive mode. nih.gov

Electron-Based Dissociation (ExD) Methods: Techniques such as Electron Detachment Dissociation (EDD) and Electron Capture Dissociation (ECD) are particularly effective for sulfated carbohydrates. bohrium.comnih.gov These methods tend to produce a rich variety of both glycosidic and cross-ring fragments while minimizing the problematic loss of the sulfate group. bohrium.comwvu.edu They are considered superior for unambiguously identifying sulfation sites. researchgate.net

Charge-Transfer Dissociation (CTD): A newer technique, CTD has also been shown to generate abundant cross-ring cleavages with minimal sulfate decomposition, making it a powerful tool for sequencing sulfated polysaccharides and locating modification sites. bohrium.comwvu.edu

By analyzing the mass-to-charge ratio (m/z) of the specific cross-ring fragments produced, researchers can deduce which carbon on the glucose ring bears the sulfate group, thus confirming the structure as D-Glucose 3-sulfate. researchgate.net

Table 3: Comparison of MS/MS Fragmentation Methods for Sulfation Site Analysis

| Fragmentation Method | Primary Fragment Types | Utility for Sulfation Site | Key Characteristics |

|---|---|---|---|

| Collision-Induced Dissociation (CID) | Glycosidic (B, Y ions) wvu.edu | Moderate | Prone to facile loss of SO₃, which can complicate analysis. nih.gov |

| Electron Detachment Dissociation (EDD) | Glycosidic & Cross-Ring (A, X ions) bohrium.comnih.gov | High | Produces informative cross-ring fragments with minimal sulfate loss. bohrium.comwvu.edu |

| Charge-Transfer Dissociation (CTD) | Glycosidic & Cross-Ring (A, X ions) wvu.edu | High | Efficiently generates diagnostic cross-ring fragments, preserving sulfate location. bohrium.comwvu.edu |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes and Derivatization Strategies

The synthesis of specifically sulfated carbohydrates like D-Glucose 3-sulfate remains a complex challenge. Current research focuses on developing more efficient and regioselective methods to overcome the difficulties associated with protecting and deprotecting multiple hydroxyl groups.

Novel Synthetic Routes: Future strategies are moving beyond traditional chemical sulfation, which often results in a mixture of products. Key areas of development include:

Enzymatic Synthesis: Utilizing specific sulfotransferases to catalyze the transfer of sulfate (B86663) groups from donors to precise positions on the glucose molecule offers high selectivity. smolecule.com

Chemo-enzymatic Approaches: Combining the strengths of chemical synthesis for creating the backbone structure with enzymatic steps for specific modifications is a promising hybrid strategy.

Advanced Protection Group Strategies: The development of novel protecting groups that can be applied and removed under mild conditions is crucial for improving yields and purity. For instance, methods involving the selective formation of trimethylsilyl (B98337) ethers followed by sulfur trioxide insertion are being explored for their regioselective potential. smolecule.com

Multi-step Syntheses: Complex, multi-step pathways, such as those involving successive Kiliani syntheses with isotopically labeled precursors (e.g., ¹⁴C), demonstrate the feasibility of producing highly specific and traceable analogs for research purposes. nih.gov

Derivatization Strategies for Analysis: Derivatization is essential for analyzing sulfated sugars using techniques like gas chromatography-mass spectrometry (GC-MS), as it increases their volatility. restek.com Research is focused on refining these methods for greater efficiency and reliability.

| Derivatization Method | Description | Reagents Used | Target Groups |

| Silylation (TMS-oximation) | A two-step process where an oxime is first formed, followed by the replacement of active hydrogens with a trimethylsilyl (TMS) group. restek.com | Ethoxyamine in pyridine, followed by N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.com | Aldehyde and Hydroxyl groups |

| Acylation (TFA-oximation) | Similar to silylation, but uses a trifluoroacetyl (TFA) group, which can offer different chromatographic properties. restek.com | Ethoxyamine in pyridine, followed by N-methyl-bis(trifluoroacetamide) (MBTFA). restek.com | Aldehyde and Hydroxyl groups |

| Alditol Acetates | A two-step reduction and acetylation process that converts the sugar into a single, more stable derivative, simplifying chromatograms. restek.com | Sodium borohydride, followed by acetic anhydride. restek.com | Aldehyde and Hydroxyl groups |

Future work aims to develop derivatization-free techniques, such as flow injection analysis-mass spectrometry (FIA-MS), to enable high-throughput and rapid at-line monitoring of reactions involving sulfated sugars. nih.gov

Advanced Spectroscopic Probes for In Situ Biological Analysis

Understanding the function of D-Glucose 3-sulfate within a living cell requires tools that can observe it in real-time without disrupting the system. Advanced spectroscopic probes and techniques are being developed to meet this need. upenn.edu

Fluorescent Probes: Synthesizing derivatives of sulfated sugars that are inherently fluorescent or can be attached to a fluorescent tag is a key area. For example, fluorosulfate (B1228806) functional groups can be incorporated into molecules to create fluorescent probes. mdpi.com These probes allow for the visualization of the molecule's localization and transport within cells. The development of probes with dual fluorescence and infrared capabilities, such as those based on 4-cyanoindole, could provide even more detailed structural and dynamic information. upenn.edu

Nonlinear Spectroscopy: Techniques like Impulsive Stimulated Brillouin Scattering (ISBS) are emerging as powerful tools to probe the viscoelastic properties of tissues and cells at a microscopic level. tamu.edu By observing how the presence of specific sulfated biomolecules alters these mechanical properties, researchers can gain insights into their function in cellular structures. tamu.edu

Hyperspectral Raman Imaging: This technique provides detailed chemical "fingerprints" of a sample, allowing for the mapping of different biomolecules within a cell or tissue. tamu.edu By replacing traditional scanning with digital micromirror devices (DMDs), acquisition times are drastically reduced, enabling the study of dynamic processes. tamu.edu This could be used to track the metabolism or interactions of D-Glucose 3-sulfate in situ.

These advanced methods aim to overcome the limitations of conventional spectroscopy, which often lack the required spatial and temporal resolution to study dynamic biological events. upenn.edu

Interdisciplinary Research with Other Sulfated Biomolecules

D-Glucose 3-sulfate belongs to a vast and diverse class of sulfated biomolecules that play critical roles across all domains of life. plos.org Interdisciplinary research is crucial for understanding the broader context of sulfate metabolism and function.

Diversity of Sulfated Biomolecules: Sulfated compounds are widespread in nature and include everything from small molecules to complex polymers. plos.org

| Class of Sulfated Biomolecule | Examples | Biological Role / Context |

| Sulfated Polysaccharides | Glycosaminoglycans (e.g., Heparan Sulfate, Chondroitin (B13769445) Sulfate), Carrageenans | Structural components of the extracellular matrix, cell signaling, hydration. plos.orggenome.jp |

| Sulfated Glycolipids | Sulfatides | Components of myelin sheaths in the nervous system. |

| Sulfated Steroids | DHEA-Sulfate | Hormone precursors and modulators. |

| Sulfated Chitooligosaccharides | Nod factors | Mediate symbiosis between rhizobia bacteria and leguminous plants. plos.org |

| Sulfated Polyphenols | Phlorotannins | Produced by marine algae, involved in bioadhesion. plos.org |

Emerging Interdisciplinary Fields:

Biomaterials and Tissue Engineering: Researchers are investigating sulfated hydrogels, such as sulfated alginate, to mimic the negatively charged extracellular matrix of tissues like the intervertebral disc. nih.gov The degree of sulfation can influence cell viability, morphology, and adhesion, making it a key parameter in designing materials for regenerative medicine. nih.gov

Neuroscience and Disease Modeling: Studies have shown that other sulfated sugars, specifically certain sulfated disaccharides, can bind to toxic proteins associated with neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). nih.gov This binding can protect against cell membrane and DNA damage, suggesting a therapeutic potential for sulfated molecules in neurology. nih.gov

Microbiology and Symbiosis: The specific sulfation patterns of Nod factors produced by bacteria determine their host specificity in plant-root symbioses. plos.org Studying these interactions provides fundamental insights into cell-cell recognition and communication.

This research highlights the universal importance of sulfation and the enzymes that control it, such as sulfotransferases and sulfatases, creating a common thread that links diverse fields of biology. plos.org

Elucidation of Undiscovered Biological Pathways and Mechanisms of Action

A significant frontier in the study of D-Glucose 3-sulfate is the discovery of its specific biological roles and the pathways it participates in. While the functions of major sulfated polysaccharides are relatively well-known, the roles of many smaller sulfated molecules remain uncharacterized. plos.org

Key Research Questions:

What specific enzymes (sulfotransferases and sulfatases) act on D-Glucose 3-sulfate?

Does D-Glucose 3-sulfate act as a signaling molecule, a metabolic intermediate, or a structural component?

How is its concentration regulated within cells and tissues?

Approaches to Pathway Discovery:

Functional Genomics and Proteomics: The explosion of genomic data allows for the identification of vast numbers of uncharacterized sulfatases. plos.org By systematically testing the activity of these enzymes against substrates like D-Glucose 3-sulfate, researchers can link genes to specific metabolic functions.

Metabolomics: Advanced mass spectrometry techniques can be used to trace the fate of isotopically labeled D-Glucose 3-sulfate in cells or organisms, revealing the downstream products and pathways it enters.

Model Organism Studies: Investigating the effects of introducing or knocking out enzymes related to sulfate metabolism in model organisms can reveal the physiological consequences and point toward the pathways involved.

An example of a well-defined pathway involving sulfated intermediates is the biodesulfurization "4S" pathway in bacteria, which removes sulfur from organosulfur compounds in fossil fuels without degrading their carbon structure. mdpi.com This four-step enzymatic process highlights how sulfated intermediates can be processed in a highly specific biological cascade. mdpi.com Similarly, research into how sulfated disaccharides mechanistically protect against neurotoxic peptides in ALS models provides a template for how the specific mechanisms of action for D-Glucose 3-sulfate could be elucidated. nih.gov

Applications in Advanced Biosensor Development

The unique chemical structure of D-Glucose 3-sulfate makes it a target for the development of highly specific biosensors for applications in diagnostics and biotechnology. While biosensors for unmodified glucose are common, creating sensors for its sulfated variants requires new approaches. nih.govnih.gov

Principles of Advanced Biosensors: Future biosensors for D-Glucose 3-sulfate could be based on several advanced platforms:

Enzyme-Based Amperometric Biosensors: This design would immobilize a highly specific enzyme, such as a D-Glucose-3-sulfatase, onto an electrode. nih.gov The enzymatic reaction would produce an electrochemically active substance (e.g., H₂O₂ or a change in current) that can be measured, with the signal being proportional to the concentration of D-Glucose 3-sulfate. nih.gov

Fluorescent Nanomaterial-Based Sensors: Novel fluorescent sensors can be constructed using platforms like carbon dots (CDs) encapsulated within metal-organic frameworks (MOFs). mdpi.com These composites can be designed to interact specifically with the target molecule. The binding event could cause a change in fluorescence (e.g., quenching or enhancement) due to mechanisms like electrostatic interactions or hydrogen bonding, allowing for sensitive detection. mdpi.com

Mechanism: A potential mechanism involves designing a recognition element (e.g., a synthetic receptor or a specific enzyme) that binds to D-Glucose 3-sulfate. This element would be coupled to a transducer (like a fluorescent CD or an electrode) that converts the binding event into a measurable signal.

Potential Characteristics of an Advanced D-Glucose 3-Sulfate Biosensor:

| Feature | Description | Enabling Technology |

| High Specificity | The sensor must distinguish D-Glucose 3-sulfate from unmodified glucose and other sulfated sugars. | Use of specific sulfatases or custom-synthesized molecularly imprinted polymers. |

| High Sensitivity | Capable of detecting very low concentrations of the analyte. | Signal amplification strategies using nanomaterials or enzymatic cascades. nih.gov |

| Rapid Response | Provides real-time or near-real-time measurements. | Flow-injection systems or direct-reading fluorescent probes. nih.govmdpi.com |

| Field Portability | The sensor should be suitable for use outside of a traditional laboratory setting. | Miniaturization of electronics and use of stable, green-synthesized materials like CDs from plant sources. mdpi.com |

The development of such sensors would provide powerful tools for studying the biological roles of D-Glucose 3-sulfate and could lead to new diagnostic markers for diseases involving aberrant sulfation.

Q & A

Basic Research Questions

Q. What methods are used to synthesize and purify D-Glucose 3-sulfate sodium salt?

- Methodological Answer : Synthesis typically involves sulfation of D-glucose using sulfating agents like sulfur trioxide complexes or chlorosulfonic acid under controlled pH (e.g., alkaline conditions). Purification is achieved via ion-exchange chromatography to remove unreacted reagents, followed by lyophilization or precipitation with ethanol to isolate the sodium salt form. Purity can be confirmed using ion chromatography to quantify sulfate content and elemental analysis .

Q. What analytical techniques are recommended for characterizing the structural integrity of D-Glucose 3-sulfate sodium salt?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm sulfation at the 3-position by identifying chemical shifts corresponding to the sulfate group (e.g., ~3.9–4.3 ppm for the C3 proton in sulfated glucose derivatives) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase or hydrophilic interaction liquid chromatography (HILIC) with evaporative light scattering (ELS) or charged aerosol detection (CAD) ensures purity and absence of degradation products .

- Mass Spectrometry (MS) : Electrospray ionization (ESI)-MS in negative ion mode detects the molecular ion [M–Na] and confirms the molecular weight (e.g., m/z 304.2 for CHNaOS) .

Q. How can researchers validate the stability of D-Glucose 3-sulfate sodium salt under experimental storage conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) coupled with HPLC-UV or LC-MS analysis monitor degradation products like free glucose or desulfated derivatives. Long-term stability at –20°C should be assessed using periodic sampling and comparison to freshly prepared standards .

Advanced Research Questions

Q. How does sulfation at the 3-position influence the chemical reactivity and biological interactions of D-glucose derivatives?

- Methodological Answer : Sulfation alters electronic and steric properties, which can be studied via:

- Kinetic Assays : Compare reaction rates of sulfated vs. non-sulfated glucose in nucleophilic substitution (e.g., SNAr reactions with thiols) using F NMR to track intermediate formation .

- Molecular Dynamics Simulations : Model interactions with enzymes (e.g., sulfatases) or transporters (e.g., OATPs) to predict binding affinity and specificity .

- Competitive Uptake Assays : Use radiolabeled substrates (e.g., H]estrone 3-sulfate) in OATP-expressing cells to evaluate competitive inhibition by D-Glucose 3-sulfate sodium salt .

Q. What in vitro models are suitable for studying the intestinal absorption and pharmacokinetics of sulfated carbohydrates like D-Glucose 3-sulfate sodium salt?

- Methodological Answer :

- Caco-2 Cell Monolayers : Assess permeability and efflux ratios using LC-MS quantification of apical-to-basolateral transport. Include inhibitors (e.g., probenecid for OATPs) to identify transporter involvement .

- Simulated Intestinal Fluids : Evaluate stability in biorelevant media (e.g., FaSSIF/FeSSIF) at pH 6.5–7.5 to mimic duodenal conditions .

- Microsomal Stability Assays : Incubate with human liver microsomes to assess metabolic clearance via desulfation pathways .

Q. How can researchers investigate the role of D-Glucose 3-sulfate sodium salt in modulating OATP-mediated transport using competitive uptake assays?

- Methodological Answer :

Cell Line Preparation : Use MDCKII cells stably transfected with OATP2B1. Validate expression via qPCR or immunoblotting .

Uptake Protocol : Incubate cells with 1 μM H]estrone 3-sulfate and varying concentrations of D-Glucose 3-sulfate sodium salt (0–316 μM) in uptake buffer (pH 6.0, 37°C) for 3 minutes .

Data Analysis : Calculate IC values using inhibitory Emax models (Phoenix WinNonlin) to quantify OATP2B1 inhibition potency. Normalize uptake rates to protein content and subtract background uptake in parental cells .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported sulfation efficiency for glucose derivatives across studies?

- Methodological Answer :

- Controlled Sulfation Conditions : Standardize reaction parameters (e.g., molar ratio of sulfating agent, temperature, pH) to minimize variability.

- Cross-Validation : Compare results from orthogonal techniques (e.g., ion chromatography for sulfate content vs. NMR integration of sulfated vs. non-sulfated protons) .

- Batch-to-Batch Analysis : Use LC-MS to assess purity and quantify side products (e.g., over-sulfated isomers) that may skew efficiency calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.